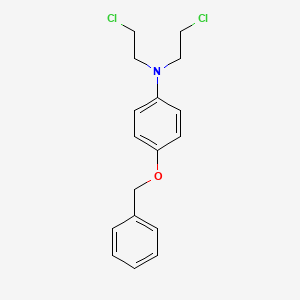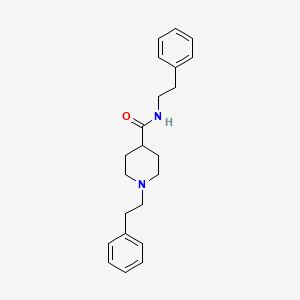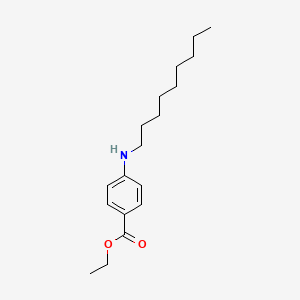![molecular formula C21H28OS B14006548 2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol CAS No. 17258-84-3](/img/structure/B14006548.png)
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol is an organic compound with the molecular formula C27H32O3S. It is a derivative of phenol, characterized by the presence of tert-butyl groups and a phenylsulfanyl methyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-di-tert-butylphenol with a phenylsulfanyl methylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs Friedel-Crafts alkylation techniques, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Used in the stabilization of fuels and lubricants to prevent oxidation.
Wirkmechanismus
The antioxidant properties of 2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process, while the tert-butyl groups provide steric hindrance, enhancing the stability of the compound. The phenylsulfanyl group further contributes to its antioxidant activity by stabilizing the phenoxyl radical formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Similar antioxidant properties but lacks the phenylsulfanyl group.
Butylated hydroxytoluene (BHT): Widely used antioxidant with similar tert-butyl groups but different overall structure.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a methyl group instead of the phenylsulfanyl group.
Uniqueness
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol stands out due to the presence of the phenylsulfanyl group, which enhances its antioxidant properties and provides additional stability compared to similar compounds .
Eigenschaften
CAS-Nummer |
17258-84-3 |
|---|---|
Molekularformel |
C21H28OS |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C21H28OS/c1-20(2,3)17-12-15(13-18(19(17)22)21(4,5)6)14-23-16-10-8-7-9-11-16/h7-13,22H,14H2,1-6H3 |
InChI-Schlüssel |
KQPYUXWQANMRLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)




![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)

![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)


![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)


